![molecular formula C3H9Br2N B2615451 2-Bromopropan-1-amine hydrobromide CAS No. 2403-33-0](/img/structure/B2615451.png)
2-Bromopropan-1-amine hydrobromide
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Overview
Description
2-Bromopropan-1-amine hydrobromide is a chemical compound with the CAS Number: 2403-33-0. It has a linear formula of C3H9Br2N . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular weight of this compound is 218.92 . Its InChI Key is RELBUBTYJUVMSI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various cytochrome P450 enzymes . The compound has a Log Po/w (iLOGP) of 0.0, indicating it is not lipophilic .Scientific Research Applications
- Application : Researchers utilize this compound to modify organic molecules by adding a propylamine moiety. This modification can impact the properties and reactivity of the resulting compounds .
- Application : 2-Bromopropan-1-amine hydrobromide plays a role in the synthesis of photochemically and thermally reactive azobenzene rotaxanes, which find applications in molecular switches and materials science .
- Application : Researchers have reported using this compound in the synthesis of indolocarbazole-containing rotaxanes. These structures may have potential as drug candidates or functional materials .
- Application : Literature reports suggest that this compound can be used in the preparation of low-odor inkjet printing inks. This application ensures efficient and precise printing without compromising air quality .
- Application : Researchers explore the use of this compound in the synthesis of anti-corrosion coatings. The compound may serve as a building block for functional coatings that prevent metal degradation .
- Application : this compound can participate in various organic reactions, such as nucleophilic substitution and reductive amination. Medicinal chemists may utilize it to modify drug candidates or create novel scaffolds .
Synthesis of Azobenzene Rotaxanes
Indolocarbazole-Containing Rotaxanes
Ink Formulation for Inkjet Printing
Anti-Corrosion Coatings
Organic Synthesis and Medicinal Chemistry
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has the hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray and to rinse cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Mode of Action
It is often used as a reagent in chemical synthesis , suggesting that it may interact with various biological targets depending on the specific context of its use.
Pharmacokinetics
It is reported to have high gastrointestinal absorption and is considered to be blood-brain barrier permeant . Its lipophilicity (Log Po/w) is reported to be 1.01 .
properties
IUPAC Name |
2-bromopropan-1-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8BrN.BrH/c1-3(4)2-5;/h3H,2,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RELBUBTYJUVMSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)Br.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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